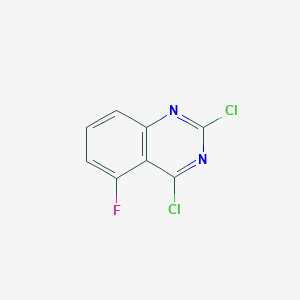

2,4-Dichlor-5-fluorchinazolin

Übersicht

Beschreibung

2,4-Dichloro-5-fluoroquinazoline is a useful research compound. Its molecular formula is C8H3Cl2FN2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Dichloro-5-fluoroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-fluoroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antikrebs- und Antibakterielle Wirkstoffe

2,4-Dichlor-5-fluorchinazolin: ist eine bedeutende Verbindung in der medizinischen Chemie, da sie eine strukturelle Rolle bei der Synthese von Chinazolinderivaten spielt. Diese Derivate weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter Antikrebs- und antibakterielle Wirkungen . So haben sich bestimmte Chinazolinderivate als Hemmstoffe des Wachstums von Krebszelllinien wie MCF-7 und MDA-MB-231 erwiesen, was auf potenzielle Anwendungen in der Krebstherapie hindeutet .

Materialwissenschaft: Synthese neuer Materialien

In der Materialwissenschaft dient This compound als Vorläufer für die Entwicklung neuer Materialien mit einzigartigen Eigenschaften. Seine Molekülstruktur ermöglicht die Herstellung von Verbindungen mit spezifischen Eigenschaften, die in verschiedenen Anwendungen eingesetzt werden können, darunter die Entwicklung neuer Polymere oder Beschichtungen .

Analytische Chemie: Chromatographie und Spektroskopie

Diese Verbindung wird in der analytischen Chemie als Standard zur Kalibrierung von Instrumenten in der Chromatographie und Massenspektrometrie verwendet. Ihre gut definierte Struktur und Stabilität unter analytischen Bedingungen machen sie zu einem idealen Kandidaten für solche Anwendungen .

Zellbiologie: Studien zur Zellsignalgebung

Forscher in der Zellbiologie können This compound verwenden, um zelluläre Signalwege zu untersuchen. Die Wechselwirkung der Verbindung mit zellulären Rezeptoren kann Aufschluss über die Mechanismen der Signaltransduktion geben und möglicherweise zur Entdeckung neuer therapeutischer Ziele führen .

Genomik: Studien zur DNA-Wechselwirkung

In der Genomik kann die Wechselwirkung der Verbindung mit DNA untersucht werden, um ihre Auswirkungen auf die Genexpression und Mutationsraten zu verstehen. Dies kann Einblicke in die genetischen Faktoren geben, die den Krankheitsverlauf und die Ansprache auf die Behandlung beeinflussen .

Proteomik: Proteinbindung und Funktionalität

This compound: kann in der Proteomik verwendet werden, um Proteinbindungsinteraktionen zu untersuchen. Das Verständnis, wie diese Verbindung mit verschiedenen Proteinen interagiert, kann helfen, ihre Rolle in biologischen Prozessen und Krankheitszuständen zu erklären .

Wirkmechanismus

The mechanism of action of quinazolines can vary depending on the specific compound and its targets. Generally, they work by interacting with certain enzymes or receptors in the body, leading to changes in biochemical pathways and resulting in various therapeutic effects .

The pharmacokinetics of quinazolines, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect its pharmacokinetics .

The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is another important consideration. Factors such as temperature, pH, and the presence of other substances can affect how a quinazoline compound behaves in the body .

Biochemische Analyse

Biochemical Properties

2,4-Dichloro-5-fluoroquinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, through binding interactions that can alter their activity. For instance, 2,4-Dichloro-5-fluoroquinazoline has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . This inhibition can lead to changes in cellular processes and has potential therapeutic applications in treating diseases where kinase activity is dysregulated.

Cellular Effects

The effects of 2,4-Dichloro-5-fluoroquinazoline on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,4-Dichloro-5-fluoroquinazoline can induce apoptosis (programmed cell death) in certain cancer cell lines by disrupting key signaling pathways . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, 2,4-Dichloro-5-fluoroquinazoline exerts its effects through binding interactions with target biomolecules. It can inhibit enzyme activity by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and cellular metabolism. Furthermore, 2,4-Dichloro-5-fluoroquinazoline can modulate the activity of transcription factors, thereby influencing the expression of genes involved in critical cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloro-5-fluoroquinazoline can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-5-fluoroquinazoline remains stable under specific storage conditions but can degrade over time when exposed to certain environmental factors . Long-term exposure to 2,4-Dichloro-5-fluoroquinazoline in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-5-fluoroquinazoline in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 2,4-Dichloro-5-fluoroquinazoline can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

2,4-Dichloro-5-fluoroquinazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 2,4-Dichloro-5-fluoroquinazoline within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding the transport mechanisms of 2,4-Dichloro-5-fluoroquinazoline is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

2,4-Dichloro-5-fluoroquinazoline exhibits specific subcellular localization patterns that can affect its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the factors that govern the subcellular localization of 2,4-Dichloro-5-fluoroquinazoline is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Biologische Aktivität

2,4-Dichloro-5-fluoroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

The biological activity of 2,4-Dichloro-5-fluoroquinazoline primarily involves the inhibition of specific enzymes, particularly kinases. Kinases are crucial in various signaling pathways that regulate cell proliferation, survival, and apoptosis. The compound's interaction with these enzymes can lead to significant alterations in cellular functions.

- Inhibition of Kinases : Studies indicate that 2,4-Dichloro-5-fluoroquinazoline effectively inhibits certain kinases involved in cancer cell signaling pathways. For instance, it has shown promising results against the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical targets in cancer therapy .

| Property | Description |

|---|---|

| Molecular Formula | C9H5Cl2FN |

| Molecular Weight | 221.05 g/mol |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

| Stability | Stable under standard laboratory conditions |

2,4-Dichloro-5-fluoroquinazoline exhibits specific biochemical properties that enhance its potential as a therapeutic agent. Its ability to modulate enzyme activity through binding interactions is a key feature.

Cellular Effects

The compound has been shown to influence various cellular processes:

- Induction of Apoptosis : Research indicates that 2,4-Dichloro-5-fluoroquinazoline can induce apoptosis in cancer cell lines by disrupting key signaling pathways . This effect is particularly relevant for its potential use in cancer treatment.

- Modulation of Gene Expression : The compound affects gene expression profiles linked to cell cycle regulation and apoptosis, further supporting its role as an anticancer agent.

Case Studies

- EGFR Inhibition : A study demonstrated that derivatives of quinazoline compounds, including 2,4-Dichloro-5-fluoroquinazoline, exhibited significant inhibitory activity against EGFR with IC50 values in the nanomolar range. This suggests a strong potential for these compounds in targeted cancer therapies .

- In Vivo Studies : Animal model studies have shown that administration of 2,4-Dichloro-5-fluoroquinazoline leads to reduced tumor growth rates compared to control groups. These findings underscore the compound's efficacy in vivo and warrant further investigation into its therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of 2,4-Dichloro-5-fluoroquinazoline is crucial for understanding its biological activity:

- Absorption and Distribution : The compound is absorbed effectively when administered orally and shows a favorable distribution across tissues due to its lipophilic nature.

- Metabolism : It undergoes biotransformation through various metabolic pathways involving specific enzymes . Understanding these pathways is essential for optimizing dosing regimens and minimizing toxicity.

Eigenschaften

IUPAC Name |

2,4-dichloro-5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMYGHKVWFFYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652961 | |

| Record name | 2,4-Dichloro-5-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87611-00-5 | |

| Record name | 2,4-Dichloro-5-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-fluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.